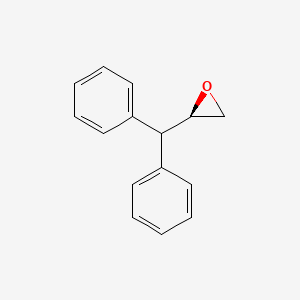

(R)-2-Benzhydryloxirane

Description

It serves as a critical chiral intermediate in pharmaceutical synthesis, notably in the production of antidepressants such as D-142 .

Synthesis: The compound is synthesized via hydrolytic kinetic resolution (HKR) of racemic epoxide 6 using Jacobsen’s cobalt-based catalyst, achieving 99% enantiomeric excess (ee) . Key steps include:

- Epoxidation of olefin 5 with m-chloroperbenzoic acid (mCPBA) to yield racemic epoxide 4.

- Resolution using (R,R)-(−)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), yielding (R)-2-Benzhydryloxirane (7) and (S)-3,3-diphenylpropane-1,2-diol (8) .

- Final purification via silica gel chromatography (88% yield) .

Properties

IUPAC Name |

(2R)-2-benzhydryloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZITUGLJWMLCF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzhydryloxirane typically involves the epoxidation of ®-2-Benzhydryl alcohol. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods: On an industrial scale, the production of ®-2-Benzhydryloxirane may involve the use of more efficient catalytic systems. For instance, the use of titanium-based catalysts in combination with hydroperoxides can provide a more sustainable and scalable approach to synthesizing this compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzhydryloxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the oxirane ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as osmium tetroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles like amines, thiols, or halides are used under basic or acidic conditions.

Major Products Formed:

Diols: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

®-2-Benzhydryloxirane has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological oxidation processes.

Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ®-2-Benzhydryloxirane involves its reactivity towards nucleophiles due to the strained three-membered oxirane ring. The ring strain makes the compound highly reactive, allowing it to undergo ring-opening reactions readily. The molecular targets include various nucleophiles, and the pathways involved are typically those that facilitate the ring-opening process, leading to the formation of more stable products.

Comparison with Similar Compounds

Properties :

Table 1: Key Properties of (R)-2-Benzhydryloxirane and Analogues

Key Differentiators

Steric and Electronic Effects :

- The benzhydryl group in this compound introduces significant steric bulk, slowing nucleophilic ring-opening reactions compared to less bulky analogues like styrene oxide. This property is exploited in asymmetric synthesis to control regioselectivity .

- Benzyloxymethyl-substituted epoxides (e.g., (R)-(-)-2-(Benzyloxymethyl)oxirane) exhibit moderate steric hindrance, enabling applications in fine chemical synthesis .

Synthetic Efficiency :

- This compound achieves 99% ee via Jacobsen’s HKR, outperforming traditional resolution methods (e.g., 90–95% ee for styrene oxide via Sharpless epoxidation) .

- Yields for this compound (88%) are superior to multi-step syntheses of similar epoxides (e.g., 60–70% yields for some benzodithiazine precursors in ).

Applications :

- This compound is tailored for pharmaceutical use due to its chiral purity and stability, whereas simpler epoxides like styrene oxide are used in industrial polymer synthesis .

- Benzyloxymethyl-substituted epoxides serve as versatile intermediates in organic chemistry but lack the targeted bioactivity of benzhydryl derivatives .

Research Findings and Challenges

- Reactivity Studies : The benzhydryl group in this compound resists nucleophilic attack under mild conditions, requiring strong nucleophiles (e.g., Grignard reagents) or acidic/basic catalysis for ring opening .

- Scalability : Jacobsen’s HKR method for this compound is scalable (multi-gram to kilogram batches), contrasting with labor-intensive resolutions for other epoxides .

- Limitations : The compound’s steric bulk complicates derivatization, limiting its utility in reactions requiring high conformational flexibility.

Biological Activity

(R)-2-Benzhydryloxirane, a compound characterized by its epoxide structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of monoamine transporters. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound is primarily assessed through its interaction with monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The following table summarizes key findings from SAR studies that elucidate the compound's inhibitory effects on these transporters.

| Compound | DAT Uptake (nM) | SERT Uptake (nM) | NET Uptake (nM) |

|---|---|---|---|

| This compound | 45.7 ± 2.6 | 473 ± 4.0 | 37.7 ± 2.3 |

| D-161 | 245 | 346 | 181 |

| D-478 | 11.2 ± 2.8 | 3.0 ± 0.3 | 6.1 ± 2.4 |

| Fluoxetine | 1092 ± 98 | 12.2 ± 2.4 | 158 ± 58 |

| Reboxetine | >10,000 | 503 ± 61 | 0.69 ± 0.21 |

The above data indicates that this compound exhibits selective inhibition against DAT and NET, suggesting its potential as a dopamine norepinephrine reuptake inhibitor (DNRI) . The presence of the benzhydryl moiety is crucial for maintaining high activity levels against these transporters, as evidenced by comparisons with structurally similar compounds that lack this feature .

Antidepressant Activity

In a notable study, the compound was evaluated in the rat forced swim test, which is a common model for assessing antidepressant activity. The results demonstrated a significant reduction in immobility at a dosage of 10 mg/kg, indicating potential antidepressant effects . This aligns with the observed profile of other compounds exhibiting triple reuptake inhibitory (TUI) activity.

Pharmacokinetics and Metabolism

Research has also focused on the pharmacokinetics of this compound, revealing insights into its metabolic pathways and half-life in biological systems. Understanding these parameters is essential for evaluating the therapeutic potential and safety profile of the compound.

The mechanism by which this compound exerts its effects involves the inhibition of monoamine uptake, leading to increased levels of neurotransmitters in the synaptic cleft. This mechanism is critical for its proposed use in treating conditions such as depression and anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.